Fibronectin Receptor Peptide (124-131)

描述

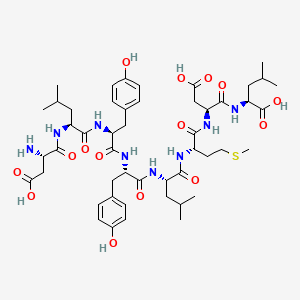

Fibronectin Receptor Peptide (124-131) is a synthetic peptide derived from the fibronectin protein, a key extracellular matrix (ECM) component involved in cell adhesion, migration, and signaling. With the CAS number 172516-80-2, it has a molecular formula of C₄₉H₇₂N₈O₁₅S and a molecular weight of 1045.22 g/mol . This peptide interacts primarily with integrin receptors (e.g., α5β1), facilitating cell-ECM communication. It is stored at -20°C to maintain stability and is widely used in studies of integrin-mediated processes, including cancer metastasis and wound healing .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fibronectin Receptor Peptide (124-131) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like HBTU or DIC.

Coupling: Activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods

Industrial production of Fibronectin Receptor Peptide (124-131) can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, recombinant DNA technology can be employed to produce larger quantities of the peptide by expressing it in microbial systems like E. coli.

化学反应分析

Types of Reactions

Fibronectin Receptor Peptide (124-131) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.

Substitution: Amino acid residues can be substituted to create peptide analogs with altered properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or TCEP in aqueous buffers.

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.

科学研究应用

Fibronectin Receptor Peptide (124-131) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study protein-peptide interactions and peptide stability.

Biology: Investigated for its role in cell adhesion, migration, and wound healing.

Medicine: Explored as a therapeutic agent for promoting tissue repair and regeneration.

Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.

作用机制

Fibronectin Receptor Peptide (124-131) exerts its effects by binding to integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s ability to mimic the natural binding sites of fibronectin allows it to modulate cellular responses effectively.

相似化合物的比较

Structural and Functional Comparisons

Below is a comparative analysis of Fibronectin Receptor Peptide (124-131) with structurally or functionally related peptides:

Key Findings

RGDS Peptide :

- The RGD motif in RGDS is critical for integrin binding but functions as a competitive inhibitor, blocking fibronectin-receptor interactions. This contrasts with Fibronectin Receptor Peptide (124-131), which promotes adhesion .

- RGDS has a lower molecular weight (433.42 Da ) and simpler structure, making it suitable for in vitro antiplatelet studies .

Fibronectin CS1 Peptide Acetate :

- Unlike Fibronectin Receptor Peptide (124-131), CS1 lacks the RGD domain but still inhibits metastasis by targeting alternative pathways . This highlights the diversity of fibronectin-derived peptides in modulating cellular behavior.

Fibronectin Type III Fragment 1-25 :

- This fragment overlaps with Fibronectin Receptor Peptide (124-131) in integrin binding but includes additional residues that enhance its role in cell signaling and differentiation .

Mechanistic and Application Differences

- Target Specificity :

- Structural Determinants: The absence of the RGD domain in Fibronectin CS1 Peptide acetate underscores the importance of non-RGD motifs in anti-metastatic activity .

- Clinical Relevance :

- Most peptides, including Fibronectin Receptor Peptide (124-131), remain in preclinical stages due to challenges in stability and delivery .

生物活性

Fibronectin receptor peptide (124-131) is a segment derived from fibronectin, a glycoprotein that plays a crucial role in cell adhesion, migration, and differentiation. This peptide has garnered attention in various biological and clinical studies due to its significant biological activities, particularly in the context of cell signaling and tissue engineering. This article provides an overview of the biological activity of the Fibronectin Receptor Peptide (124-131), supported by data tables, case studies, and detailed research findings.

Structure and Function of Fibronectin

Fibronectin is a high-molecular-weight glycoprotein found in the extracellular matrix (ECM) and plasma. It exists in two forms: soluble fibronectin in plasma and insoluble fibronectin in the ECM. The protein consists of several functional domains that mediate interactions with cells and other ECM components through integrins. The peptide sequence 124-131 corresponds to a specific region within fibronectin that is critical for binding to integrins, particularly α5β1 and αvβ3, which are essential for cell adhesion and migration processes.

Biological Activities

1. Cell Adhesion and Migration

The fibronectin receptor peptide (124-131) has been shown to enhance cell adhesion and migration. Studies indicate that this peptide can significantly increase the migratory capacity of fibroblasts when presented on substrates. For instance, fibroblasts cultured on surfaces coated with this peptide exhibited improved directional persistence during migration compared to controls lacking the peptide .

2. Integrin Activation

This peptide facilitates the activation of integrins, which are transmembrane receptors that mediate cell-extracellular matrix interactions. The binding of the fibronectin receptor peptide to integrins triggers intracellular signaling pathways that promote cytoskeletal rearrangement, leading to enhanced cell motility . Specifically, integrin α5β1 has been implicated in mediating these effects, as it binds preferentially to the 124-131 sequence.

3. Impact on Cell Proliferation

Research has demonstrated that the application of the fibronectin receptor peptide can influence cell proliferation rates. In vitro studies have shown that fibroblasts exposed to this peptide exhibit increased proliferation due to enhanced integrin signaling pathways that promote cell cycle progression .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cell Adhesion | Increased adherence | Binding to integrins α5β1 and αvβ3 |

| Cell Migration | Enhanced directional persistence | Activation of signaling pathways via integrin binding |

| Cell Proliferation | Increased proliferation | Promotion of cell cycle progression |

Case Studies

Case Study 1: Fibroblast Migration

In a study examining the effects of fibronectin receptor peptides on fibroblast migration, researchers found that when fibroblasts were cultured on substrates coated with the 124-131 peptide, they exhibited a significant increase in both speed and directionality of movement compared to those on uncoated surfaces. This suggests that the specific sequence within fibronectin plays a pivotal role in guiding cellular behavior during wound healing processes .

Case Study 2: Tissue Engineering Applications

Another investigation focused on utilizing the fibronectin receptor peptide in tissue engineering applications. The incorporation of this peptide into biomaterials enhanced cellular attachment and proliferation, demonstrating its potential as a bioactive component for scaffolds designed for tissue regeneration. The results indicated improved integration of engineered tissues with host tissues due to enhanced cellular responses mediated by this peptide .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of the fibronectin receptor peptide (124-131):

- Directional Persistence : The presence of this peptide significantly improves fibroblast directional persistence during migration, which is crucial for effective wound healing .

- Integrin Engagement : The interaction between the peptide and integrins not only promotes adhesion but also activates downstream signaling pathways essential for cellular responses .

- Therapeutic Potential : Given its role in enhancing cell migration and proliferation, this peptide shows promise as a therapeutic agent in regenerative medicine and wound healing strategies .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for Fibronectin Receptor Peptide (124-131), and how do they impact experimental reproducibility?

Fibronectin Receptor Peptide (124-131) should be stored at -20 ± 5 °C to maintain stability and prevent degradation. Deviations in storage temperature or freeze-thaw cycles can alter peptide solubility and bioactivity, leading to variability in cell adhesion assays. Researchers should aliquot peptides to minimize repeated thawing and validate storage conditions using mass spectrometry (MS) or HPLC to confirm integrity before critical experiments .

Q. How can batch-to-batch variability in synthetic peptides affect cell adhesion studies, and what quality control (QC) measures mitigate this?

Batch-to-batch inconsistencies in peptide content, impurities, or solubility (due to residual trifluoroacetic acid, TFA) may skew dose-response curves in cell adhesion assays. To mitigate this:

- Request peptide content analysis (via amino acid analysis or UV spectrophotometry) to standardize concentrations.

- Use HPLC purity profiles (>95%) and MS to verify sequence accuracy.

- For sensitive assays (e.g., apoptosis or autophagy studies), ensure TFA removal (<1%) to avoid cytotoxicity .

Q. What analytical techniques are critical for confirming the structural integrity of Fibronectin Receptor Peptide (124-131)?

- Reverse-phase HPLC : Compare retention time (RT) and peak shape to reference standards; deviations indicate impurities or truncations.

- Mass Spectrometry (MS) : Confirm molecular weight (expected: 1045.22 Da) and detect post-synthesis modifications.

- Circular Dichroism (CD) : Assess secondary structure in solution, particularly if studying conformational binding to integrin receptors .

Advanced Research Questions

Q. How can researchers design competitive binding assays to study Fibronectin Receptor Peptide (124-131) interactions with α5β1 integrin?

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).

- Compete with native fibronectin or scrambled peptides to validate specificity.

- Include negative controls (e.g., RGD motif mutants) to rule out nonspecific interactions.

- Optimize buffer conditions (pH 7.4, physiological ionic strength) to mimic in vivo environments .

Q. What methodological considerations resolve contradictions in dose-dependent effects observed across studies?

Conflicting dose-response data may arise from:

- Peptide aggregation : Test solubility via dynamic light scattering (DLS) at varying concentrations.

- Cell line heterogeneity : Use primary cells or validate integrin expression (e.g., flow cytometry for α5β1).

- Assay sensitivity : Compare results across orthogonal methods (e.g., fluorescence microscopy vs. quartz crystal microbalance).

- Statistical rigor: Apply ANOVA with post-hoc tests to assess significance thresholds .

Q. How can computational modeling enhance the design of Fibronectin Receptor Peptide (124-131) derivatives for targeted therapies?

- Employ molecular dynamics (MD) simulations to predict binding conformations with integrin receptors.

- Use machine learning platforms (e.g., PEPTIDE REACToR) to analyze sequence-activity relationships across datasets.

- Validate in silico predictions with in vitro SPR and in vivo xenograft models for metastasis inhibition .

Q. What strategies address environmental sustainability challenges in peptide synthesis for large-scale studies?

- Replace traditional resins with green solvents (e.g., cyclopentyl methyl ether) to reduce toxicity.

- Adopt microwave-assisted solid-phase synthesis to minimize waste and energy use.

- Collaborate with industrial partners to implement life cycle assessments (LCAs) for synthesis workflows .

Q. Data Interpretation and Reproducibility

Q. How should researchers interpret HPLC chromatograms with multiple peaks for Fibronectin Receptor Peptide (124-131)?

- Minor peaks : Likely represent synthesis byproducts (e.g., deletion sequences). Use preparative HPLC to isolate the target peptide.

- Broad peaks : Indicate aggregation; optimize solvent conditions (e.g., add 0.1% TFA in acetonitrile/water gradients).

- Cross-reference with literature RT values and MS/MS fragmentation patterns to confirm identity .

Q. What steps ensure reproducibility in autophagic flux assays involving this peptide?

- Standardize cell culture conditions (e.g., serum starvation duration, lysosomal inhibitor concentrations).

- Use Western blotting (LC3-II/I ratio) and confocal microscopy (GFP-LC3 puncta) as complementary readouts.

- Pre-treat peptides with endotoxin removal resins to exclude confounding immune responses .

Q. Ethical and Reporting Standards

Q. How can researchers transparently report limitations in studies using Fibronectin Receptor Peptide (124-131)?

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H72N8O15S/c1-25(2)18-34(52-42(64)32(50)23-40(60)61)45(67)54-37(22-29-10-14-31(59)15-11-29)47(69)55-36(21-28-8-12-30(58)13-9-28)46(68)53-35(19-26(3)4)44(66)51-33(16-17-73-7)43(65)56-38(24-41(62)63)48(70)57-39(49(71)72)20-27(5)6/h8-15,25-27,32-39,58-59H,16-24,50H2,1-7H3,(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,69)(H,56,65)(H,57,70)(H,60,61)(H,62,63)(H,71,72)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIKONOIBPLGKP-FDISYFBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H72N8O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。